molecular formula C12H19N3OS B2762541 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 2034283-44-6

1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2762541
CAS No.: 2034283-44-6
M. Wt: 253.36
InChI Key: HIUVTZRKDNNCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone is a versatile chemical compound with a unique structure that combines a thiazole ring and a piperazine moiety

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone are currently unknown. Similar compounds have been shown to have cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Similar compounds have been found to bind to various receptors, which could potentially influence their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves the reaction of 2,4-dimethylthiazole with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction. The process may also involve heating to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)propanone
  • 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)butanone

Uniqueness

1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone stands out due to its specific combination of the thiazole and piperazine rings, which confer unique chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable tool in various research applications .

Properties

IUPAC Name

1-[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-9-12(17-10(2)13-9)8-14-4-6-15(7-5-14)11(3)16/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUVTZRKDNNCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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